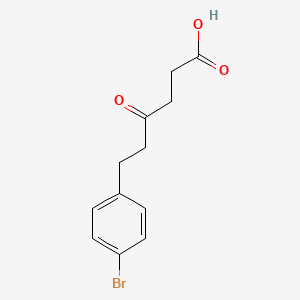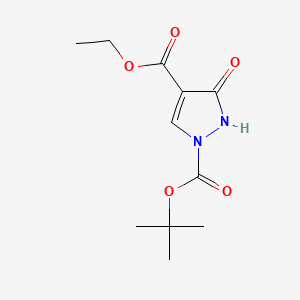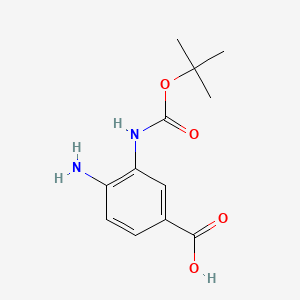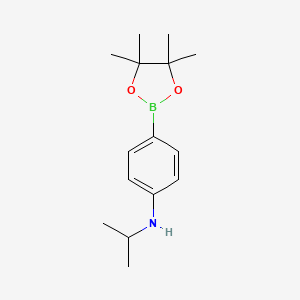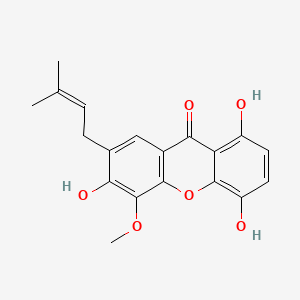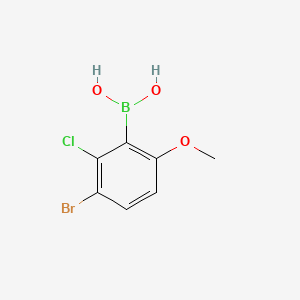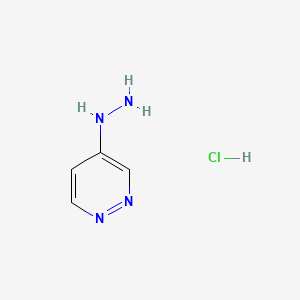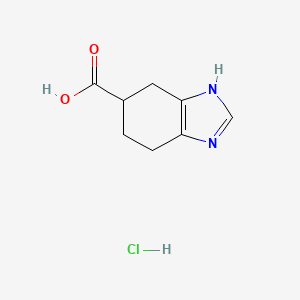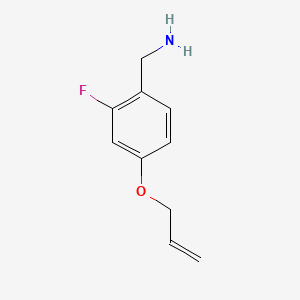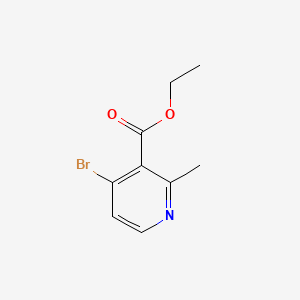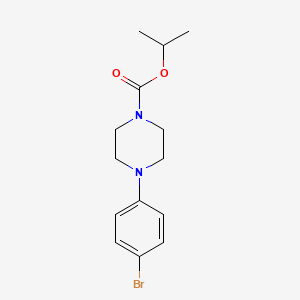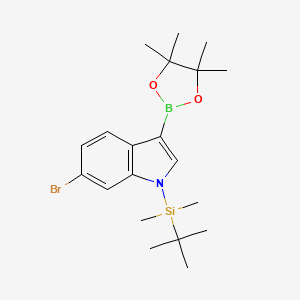
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester” is a compound with the linear formula C20H31BBrNO2Si . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . This compound is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Chemical Reactions Analysis
This compound is often used in the Suzuki–Miyaura coupling reaction, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Wissenschaftliche Forschungsanwendungen
Organosilatrane Building Blocks
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester is a functional compound that can be employed as a building block in organosilatrane synthesis. It contributes to the creation of reactive groups such as amino, bromo, boronic ester, and alkynyl, which are pivotal in coupling reactions. The stability of the silatrane functional group during palladium-catalyzed reactions and silica-gel purification makes these compounds suitable for further synthetic manipulations, leading to the formation of more complex organosilatrane species (Brennan, Gust, & Brudvig, 2014).
Suzuki-Miyaura Coupling Polymerization
This compound plays a significant role in Suzuki-Miyaura coupling polymerization, particularly in the synthesis of boronate-terminated π-conjugated polymers using excess dibromo monomers. The process results in high-molecular-weight polymers with boronic acid (ester) moieties at both ends. These polymers can be further modified to yield various functional groups, expanding their applicability in material science (Nojima et al., 2016).
Analytical Challenges and Solutions
The analysis of pinacolboronate esters, including 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester, presents unique analytical challenges due to their propensity for facile hydrolysis to boronic acids. The non-volatility and poor solubility of these hydrolyzed products pose difficulties in typical analytical techniques such as GC and normal-phase HPLC. However, innovative approaches, including the use of non-aqueous, aprotic diluents, and highly basic mobile phases, have been developed to stabilize these compounds, enabling their successful analysis and confirming their purity and stability (Zhong et al., 2012).
Zukünftige Richtungen
The future directions of research involving this compound could involve further exploration of its use in the Suzuki–Miyaura coupling reaction, as well as other carbon–carbon bond forming reactions . Additionally, the development of more efficient synthesis methods for this compound could be a valuable area of future research .
Eigenschaften
IUPAC Name |
[6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-11-10-14(22)12-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNDMVTZNJIIBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BBrNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681937 |
Source


|
| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester | |
CAS RN |
1256358-99-2 |
Source


|
| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)
